Rilmakalim Exhibits ~600-Fold Higher Potency Than Pinacidil in Activating KATP Currents in Guinea Pig Ventricular Myocytes
In a direct head-to-head patch-clamp study using guinea pig ventricular myocytes under isotonic conditions, rilmakalim activated KATP currents with a pD2 (−log EC50) of 6.42 ± 0.12, corresponding to an EC50 of approximately 0.38 μM. In contrast, pinacidil exhibited approximately 600-fold lower potency in the same experimental system [1]. Rilmakalim also demonstrated a maximum efficacy (Emax) of 19.74 ± 2.16 pA/pF at 0 mV clamp potential [1].
| Evidence Dimension | Potency (EC50) for KATP current activation |
|---|---|
| Target Compound Data | pD2 = 6.42 ± 0.12 (EC50 ≈ 0.38 μM) |
| Comparator Or Baseline | Pinacidil: approximately 600-fold less potent (estimated EC50 ≈ 228 μM) |
| Quantified Difference | ~600-fold potency advantage for rilmakalim |
| Conditions | Whole-cell patch-clamp; guinea pig ventricular myocytes; isotonic solution; 0 mV clamp potential |
Why This Matters
For researchers selecting a KATP opener for cardiac electrophysiology studies, rilmakalim's ~600-fold higher potency enables lower working concentrations, reducing off-target effects and solvent interference compared to pinacidil.
- [1] Kocić I, Hirano Y, Petrusewicz J, et al. Hypotonic stress increases efficacy of rilmakalim, but not pinacidil, to activate ATP-sensitive K+ current in guinea pig ventricular myocytes. J Pharmacol Sci. 2004;95(2):189-195. View Source
